molecular formula C5H7F2NO4 B165073 4,4-Difluoroglutamic acid CAS No. 130835-20-0

4,4-Difluoroglutamic acid

Cat. No.: B165073
CAS No.: 130835-20-0
M. Wt: 183.11 g/mol
InChI Key: LLRDKDQMMRICLM-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoroglutamic acid is a synthetic, fluorinated analog of the proteinogenic amino acid L-glutamic acid. This compound is of significant interest in medicinal chemistry and biochemical research, primarily for its role as a tool in mechanistic studies of enzymes that interact with glutamic acid . The substitution of hydrogen atoms with fluorine at the C4 position alters the electronic and steric properties of the molecule, making it a valuable probe for investigating enzyme mechanism and function without forming a permanent covalent bond with the active site . Researchers utilize this compound to study important enzymes such as glutamic acid decarboxylase and glutaminase . Furthermore, its structure, featuring a geminal difluoro group, enhances the acidity of the adjacent carboxyl group, which has spurred interest in its application as a potential residue in the development of chiral Brønsted acid catalysts for asymmetric synthesis . The compound has also been synthesized and evaluated as a component of analogue inhibitors for folate-dependent enzymes, such as in the synthesis of γ,γ-difluoromethotrexate . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130835-20-0

Molecular Formula

C5H7F2NO4

Molecular Weight

183.11 g/mol

IUPAC Name

(4S)-4-amino-2,2-difluoropentanedioic acid

InChI

InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m0/s1

InChI Key

LLRDKDQMMRICLM-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(C(=O)O)(F)F

Isomeric SMILES

C([C@@H](C(=O)O)N)C(C(=O)O)(F)F

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)(F)F

Synonyms

4,4-difluoroglutamic acid
4,4-F(2)Glu
4,4-F2Glu

Origin of Product

United States

Synthetic Methodologies for 4,4 Difluoroglutamic Acid

Racemic Synthesis Approaches for 4,4-Difluoroglutamic Acid

Racemic this compound has been successfully synthesized through several key chemical reactions, primarily leveraging nitroaldol and Michael-type addition strategies. researchgate.netnih.gov

A significant synthetic route for producing racemic DL-4,4-difluoroglutamic acid (DL-4,4-F₂Glu) utilizes the nitroaldol (Henry) reaction as a pivotal step. vulcanchem.comacs.org This method involves the reaction of ethyl nitroacetate (B1208598) with a difluorinated aldehyde ethyl hemiacetal. acs.org The nitroaldol reaction is a classic carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to create β-Nitro alcohols. encyclopedia.pub This approach was successfully employed to synthesize DL-4,4-F₂Glu for subsequent biological testing. vulcanchem.comacs.org

Michael-type addition reactions have proven to be a versatile and efficient method for the synthesis of racemic this compound and its derivatives. researchgate.netnii.ac.jp One prominent approach involves the copper-mediated Michael addition of ethyl bromodifluoroacetate to a Ni(II)-complex of a dehydroalanine (B155165) Schiff base. researchgate.net This reaction proceeds smoothly and can produce the desired product in yields as high as 80%. researchgate.net

Another established Michael addition pathway utilizes a 2,2-difluoroketene silyl (B83357) acetal (B89532). oup.com This acetal is generated in situ from methyl difluoroiodoacetate and zinc, followed by treatment with a chlorosilane. It readily undergoes a 1,4-addition reaction with α,β-unsaturated carbonyl compounds to yield difluorinated analogues of glutamic acid. oup.com

Racemic Synthesis Summary
Method Key Reagents Product Reference
Nitroaldol ReactionEthyl nitroacetate, Difluorinated aldehyde ethyl hemiacetalDL-4,4-Difluoroglutamic acid acs.org
Michael-Type AdditionNi(II)-complex of dehydroalanine Schiff base, Ethyl bromodifluoroacetate, CopperRacemic this compound derivative researchgate.net
Michael-Type Addition2,2-Difluoroketene silyl acetal, α,β-unsaturated carbonyl compoundThis compound analogue oup.com

Beyond the primary nitroaldol and Michael addition routes, other strategies have been foundational for accessing racemic this compound. For instance, the copper-mediated Michael addition of ethyl bromodifluoroacetate has been applied more broadly to N-protected α,β-unsaturated α-amino acid esters, providing a straightforward synthesis of γ,γ-difluorinated analogues of glutamic acid. researchgate.net While many asymmetric syntheses begin with racemic mixtures that are later resolved, the aforementioned addition reactions represent the core, well-documented pathways for the initial racemic synthesis. rsc.org

Asymmetric Synthesis Methodologies for this compound

The production of enantiomerically pure this compound is of significant interest for its application in modern medicinal chemistry and drug design. researchgate.netd-nb.info Asymmetric methodologies, including those that use a chiral pool, have been developed to obtain optically enriched L- and (S)-enantiomers. researchgate.netnih.gov One flexible route to enantiomerically pure L-4,4-difluoroglutamic acid involves the addition of difluorinated nucleophiles to configurationally stable alpha-aminoaldehydes. nih.gov

The use of the "chiral pool" provides a powerful strategy for asymmetric synthesis, leveraging readily available, enantiomerically pure starting materials, such as amino acids. researchgate.netnih.gov This approach has been successfully applied to generate optically active fluorinated building blocks. thieme-connect.com

A key example of a chiral pool approach is the use of Garner's aldehyde, which is derived from the amino acid serine. researchgate.netthieme-connect.com This versatile building block has been central to the asymmetric synthesis of (2S)-4,4-difluoroglutamic acid derivatives. thieme-connect.com

The synthesis employs a fluoro-Reformatsky reaction between (R)-Garner's aldehyde and ethyl bromodifluoroacetate. researchgate.netthieme-connect.com This key step creates a general 4,4-difluoroamino acid building block. thieme-connect.com Subsequent chemical transformations, including Barton-McCombie dehydroxylation and acid hydrolysis, can convert the resulting difluorinated adducts into the final L-4,4-difluoroglutamic acid product in just three steps. nih.govacs.org This methodology was used to prepare N-Boc-L-4,4-difluoroglutamine, which can be further processed into the target acid. nih.gov The resulting product, such as N-Boc-L-4,4-difluoroglutamine, has been shown to have an optical purity greater than 99% via chiral HPLC analysis. researchgate.net

Asymmetric Synthesis Summary
Method Chiral Source Key Reaction Product Reference
Chiral Pool Synthesis(R)-Garner's Aldehyde (from Serine)Fluoro-Reformatsky Reaction(2S)-4,4-Difluoroglutamic acid derivatives researchgate.netthieme-connect.com
Nucleophilic AdditionChiral α-aminoaldehydeNucleophilic addition of difluorinated nucleophilesL-4,4-Difluoroglutamic acid nih.govacs.org

Asymmetric Catalytic Strategies for this compound

Asymmetric catalysis provides an efficient pathway to enantiomerically enriched this compound by employing chiral catalysts to control the stereochemical outcome of the reaction.

Ni(II)-Complexes of Dehydroalanine Schiff Bases in this compound Asymmetric Synthesis

A prominent and effective method for the asymmetric synthesis of this compound involves the Michael-type addition reaction of chiral Ni(II) complexes of dehydroalanine Schiff bases with ethyl bromodifluoroacetate in the presence of copper. mdpi.comnih.govd-nb.info This approach has proven to be a practical route to obtaining enantiomerically enriched derivatives of the target amino acid. mdpi.com The reaction proceeds smoothly, and the resulting Ni(II) complex of the product can be disassembled to yield the desired this compound derivative. mdpi.comd-nb.info

Initially, the reaction was investigated for the synthesis of racemic this compound derivatives using an achiral Ni(II) complex of a dehydroalanine Schiff base, which provided the desired product in an 80% yield. mdpi.com Building on this, the use of chiral Ni(II) complexes enabled the development of an asymmetric variant of this reaction. mdpi.comnih.gov

The design of the chiral ligand in the Ni(II) complex plays a crucial role in determining the diastereoselectivity of the Michael addition reaction. nih.govd-nb.info Studies have demonstrated that the degree and pattern of halogen substitution on the chiral ligand significantly impact the stereochemical outcome. nih.govd-nb.info

Specifically, the introduction of chlorine atoms into strategic positions on the chiral ligand has been shown to dramatically improve the diastereoselectivity of the reaction. nih.govd-nb.info For instance, an unsubstituted chiral Ni(II) complex of a dehydroalanine Schiff base resulted in a modest diastereomeric ratio of 66:34. nih.govd-nb.info In contrast, a trichloro-substituted ligand derived from the Soloshonok ligand afforded a significantly higher diastereomeric ratio of greater than 98:2. mdpi.comnih.govd-nb.info This high level of stereocontrol makes this method particularly attractive for the practical synthesis of enantiomerically pure (S)-4,4-difluoroglutamic acid derivatives. nih.govd-nb.info The diastereomerically pure major product can then be isolated and disassembled to yield the target compound. nih.govd-nb.info

Table 1: Influence of Chiral Ligand Substitution on Diastereoselectivity

Chiral Ligand Substitution Diastereomeric Ratio ((S)(2S)/(S)(2R)) Reference
Unsubstituted 66:34 nih.govd-nb.info
Trichloro-substituted >98:2 mdpi.comnih.gov
Other Asymmetric Catalytic Systems Applied to this compound Synthesis

While Ni(II)-complexes of dehydroalanine Schiff bases are a well-established method, research into other asymmetric catalytic systems for the synthesis of this compound is ongoing to explore alternative pathways and improve efficiency and stereoselectivity.

Nucleophilic Additions to Configurationally Stable Alpha-Aminoaldehydes for L-4,4-Difluoroglutamic Acid

An alternative asymmetric route to L-4,4-difluoroglutamic acid utilizes the nucleophilic addition of a difluorinated nucleophile to a configurationally stable α-aminoaldehyde. nih.gov This method provides a flexible pathway to the enantiomerically pure target compound. nih.gov The resulting difluorinated adduct can be converted to L-4,4-difluoroglutamic acid in a three-step sequence involving a Barton-McCombie dehydroxylation and subsequent acid hydrolysis. nih.gov

Enzymatic Resolution Techniques for Enantioenriched this compound

Enzymatic resolution offers a powerful tool for obtaining enantioenriched this compound. nih.govscispace.com This chemoenzymatic approach involves the synthesis of a racemic mixture of a this compound derivative, followed by selective enzymatic hydrolysis of one of the enantiomers. nih.gov

In one such method, a racemic ester derivative of this compound is subjected to enzymatic resolution using subtilisin Carlsberg. nih.gov This enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric excess. nih.gov The efficiency of the resolution can be influenced by reaction conditions such as temperature and co-solvent. For example, using dimethyl sulfoxide (B87167) (DMSO) as a co-solvent and optimizing the buffer salt concentration were found to be critical for achieving high selectivity. nih.gov Under optimized conditions, the desired amino acid ester was obtained with ≥99% enantiomeric excess (ee), and the corresponding amino acid was recovered with >90% ee. nih.gov

Table 2: Optimization of Enzymatic Resolution of a this compound Derivative

Entry Co-solvent Temperature (°C) Catalyst Loading Outcome Reference
1-3 DMSO 37 Varied Optimal buffer salt concentration identified nih.gov
6-7 DMSO Lowered Standard Increased selectivity, lower rate nih.gov
8 DMSO Lowered Increased Compensated for lower rate nih.gov
9 DMSO Room Temp Optimized Amino ester (≥99% ee), Amino acid (>90% ee) nih.gov

Reformatsky-Based Coupling Reactions for this compound Synthesis

Reformatsky-type reactions provide another viable synthetic route to this compound. nih.govscispace.comthieme-connect.com This method typically involves the reaction of an appropriate electrophile with a zinc enolate generated from an α-halo ester. nih.gov A key feature of some of these syntheses is a Reformatsky-based coupling reaction to construct the carbon skeleton of the target molecule. nih.govscispace.com

For instance, a highly scalable synthesis of racemic this compound has been developed that employs a Reformatsky reaction as a key step. nih.govscispace.com In this approach, the serine-derived Garner's aldehyde can be reacted with ethyl bromodifluoroacetate in a fluoro-Reformatsky reaction to generate a key intermediate. thieme-connect.com This intermediate can then be further manipulated to afford the final product. This strategy has been successfully used to synthesize derivatives of (2S)-4,4-difluoroglutamic acid. thieme-connect.com

Electrophilic Difluorination Strategies towards this compound Precursors

The introduction of two fluorine atoms at the C4-position of glutamic acid precursors has been effectively achieved through electrophilic difluorination. This approach typically involves the sequential reaction of a suitable enolate intermediate with an electrophilic fluorine source. Research in this area has highlighted the importance of substrate design to overcome challenges associated with the introduction of the second fluorine atom.

A significant challenge in the synthesis of this compound is the reduced reactivity of the monofluorinated intermediate towards a second electrophilic fluorination. acs.orgnih.gov The introduction of the first electron-withdrawing fluorine atom decreases the kinetic acidity of the remaining proton at the C4-position, making deprotonation and subsequent reaction with the electrophilic fluorinating agent more difficult. acs.orgacs.org

To circumvent this issue, researchers have developed specialized precursors, such as bicyclic lactams derived from L-glutamic acid. acs.orgacs.orgnih.gov These substrates have proven to be highly effective in electrophilic difluorination reactions. The strategy avoids a problematic oxidation step with ruthenium tetroxide (RuO₄), which was found to be ineffective on difluorinated proline derivatives. acs.orgacs.org

A key electrophilic fluorinating agent used in this context is N-fluorobenzenesulfonimide (NFSi). acs.orgacs.org The reaction proceeds by generating a lactam enolate using a strong base, such as lithium diisopropylamide (LDA), which then reacts with NFSi. acs.orglookchem.com A notable synthesis involves a two-stage fluorination process. The starting lactam is first monofluorinated, and the resulting mixture of diastereomers is then subjected to a second round of fluorination to yield the desired difluorinated product. acs.orglookchem.com

For instance, an enantiomerically pure bicyclic lactam derived from L-glutamic acid was successfully difluorinated using this method. acs.org The initial monofluorination step, using LDA and NFSi at -78 °C, produced a mixture of monofluorinated diastereomers. This mixture was then subjected to the same reaction conditions to afford the difluorinated bicyclic lactam, which serves as a direct precursor to L-4,4-difluoroglutamic acid. acs.orglookchem.com This represents a synthetically useful example of an electrophilic difluorination of an unactivated lactam. acs.orgacs.orgnih.gov

The reactivity differences between monocyclic and bicyclic systems are crucial. While monocyclic pyroglutamate (B8496135) derivatives are resistant to a second fluorination, the conformational constraints of the bicyclic lactam system facilitate the introduction of the second fluorine atom. acs.orgacs.org This substrate-dependent reactivity is a key finding in the development of synthetic routes to this compound. acs.org

Detailed findings from the electrophilic difluorination of a bicyclic lactam precursor are presented below.

Table 1: Electrophilic Fluorination of a Bicyclic Lactam Precursor

StepReagents & ConditionsProduct(s)YieldDiastereomeric Ratio
Monofluorination 1. 1.1 equiv LDA, THF, -78 °C 2. 1.3 equiv NFSiMixture of monofluorinated diastereomers59% (total)1.2:1.0
Difluorination 1. 1.1 equiv LDA, THF, -78 °C 2. 1.3 equiv NFSiDifluorinated bicyclic lactam71%N/A
Data sourced from Konas and Coward (1999). acs.orglookchem.com

This electrophilic difluorination strategy provides an effective pathway to key precursors of L-4,4-difluoroglutamic acid, leveraging a specifically designed substrate to overcome inherent reactivity challenges. acs.org

Stereochemical Control and Enantioselective Synthesis of 4,4 Difluoroglutamic Acid

Methodologies for Diastereomeric and Enantiomeric Enrichment of 4,4-Difluoroglutamic Acid

Several strategies have been developed for the asymmetric synthesis of this compound, aiming to enrich the desired diastereomers and enantiomers.

A prominent and efficient method involves the asymmetric Michael addition of ethyl bromodifluoroacetate to chiral Ni(II) complexes of dehydroalanine (B155165) Schiff bases, promoted by copper. nih.govvulcanchem.com This approach offers high stereoselectivity and control over the absolute configuration. vulcanchem.com The process starts with the preparation of chiral Ni(II) complexes of dehydroalanine Schiff bases. researchgate.netnih.gov These complexes then undergo a Michael-type addition reaction with ethyl bromodifluoroacetate in the presence of copper. researchgate.netmdpi.com The diastereomeric ratio of the resulting product can be significantly influenced by the structure of the chiral ligand, particularly through the strategic substitution of chlorine atoms. nih.govnih.gov Following the reaction, the major diastereomer can be isolated and disassembled to yield the desired (S)-4,4-difluoroglutamic acid, often as its 9-fluorenylmethyloxycarbonyl (Fmoc) derivative for use in peptide synthesis. researchgate.netvulcanchem.com

Another synthetic route involves the nucleophilic addition of difluorinated nucleophiles to configurationally stable α-aminoaldehydes. acs.org This method provides a flexible pathway to enantiomerically pure L-4,4-difluoroglutamic acid. The resulting difluorinated adducts can be converted to the target amino acid in three steps, including a Barton-McCombie dehydroxylation and acid hydrolysis. acs.org

The electrophilic fluorination of pyroglutamic acid derivatives also presents a viable method. acs.org Specifically, the electrophilic fluorination of enantiomerically pure 2-pyrrolidinones derived from L-glutamic acid has been explored. acs.org While monofluorination can be highly diastereoselective, achieving difluorination has been shown to be dependent on the substrate's structure, with bicyclic lactams being more amenable to difluorination. acs.org The resulting difluorinated lactam can then be converted to (2S)-4,4-difluoroglutamic acid. acs.org

Other reported asymmetric routes to the L-enantiomer of this compound include a Reformatsky reaction using (R)-Garner's aldehyde as a key step for the synthesis of N-Boc-L-4,4-difluoroglutamine, which can be further processed. nih.gov Additionally, a chemo-enzymatic synthesis has been reported to produce each enantiomer of orthogonally-protected this compound. yale.edu

The following table summarizes the key methodologies for the enrichment of this compound stereoisomers.

Methodology Key Reagents/Steps Stereochemical Outcome Reference
Asymmetric Michael AdditionChiral Ni(II) complexes of dehydroalanine Schiff bases, ethyl bromodifluoroacetate, copperHigh diastereoselectivity, controllable absolute configuration nih.govvulcanchem.com
Nucleophilic AdditionDifluorinated nucleophiles, configurationally stable α-aminoaldehydes, Barton-McCombie dehydroxylationEnantiomerically pure L-4,4-difluoroglutamic acid acs.org
Electrophilic FluorinationEnantiomerically pure 2-pyrrolidinones, NFSiDiastereoselective monofluorination; substrate-dependent difluorination acs.org
Reformatsky Reaction(R)-Garner's aldehydeSynthesis of N-Boc-L-4,4-difluoroglutamine nih.gov
Chemo-enzymatic SynthesisEnzymatic resolutionAccess to both enantiomers of orthogonally-protected this compound yale.edu

Quantitative Assessment of Optical Purity in this compound Derivatives

The determination of optical purity is a crucial step in asymmetric synthesis to quantify the success of the enantioselective or diastereoselective method. For this compound and its derivatives, various analytical techniques are employed to assess the enantiomeric excess (ee) or diastereomeric ratio (dr).

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the optical purity of chiral compounds. researchgate.net For instance, the optical purity of N-Boc-L-4,4-difluoroglutamine, synthesized from a derivative of L-4,4-difluoroglutamic acid, was found to be greater than 99% ee as determined by chiral HPLC analysis. researchgate.net

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for separating enantiomers. cat-online.com This method often involves the derivatization of the amino acid to make it more volatile. While direct GC analysis of free amino acids is possible, derivatives are commonly used. cat-online.com For peptides containing fluorinated amino acids, hydrolysis followed by derivatization and GC analysis can be performed, though potential racemization during hydrolysis must be considered. cat-online.com

For more complex samples or to minimize issues like co-elution, Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method. cat-online.com It offers higher sensitivity and specificity, with a limit of quantitation for the optical antipode often around 0.1%. cat-online.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can also be employed to determine enantiomeric excess. acs.org For example, 1H NMR experiments with a chiral ytterbium shift reagent were used to establish the enantiomeric excesses of dihydropyranone intermediates in a synthesis route towards fluorinated amino acids. acs.org

The following table outlines the methods for assessing the optical purity of this compound derivatives.

Analytical Method Principle Application Example Reference
Chiral High-Performance Liquid Chromatography (HPLC)Separation of enantiomers on a chiral stationary phase.Determination of >99% ee for N-Boc-L-4,4-difluoroglutamine. researchgate.net
Chiral Gas Chromatography (GC)Separation of volatile, derivatized enantiomers on a chiral column.General method for determining optical purity of amino acids and their derivatives. cat-online.com
Gas Chromatography-Mass Spectrometry (GC-MS)Separation by GC coupled with mass analysis for high sensitivity and specificity.Reliable quantification of enantiomeric purity with low detection limits. cat-online.com
Nuclear Magnetic Resonance (NMR) with Chiral Shift ReagentsFormation of diastereomeric complexes that have distinct NMR spectra.Establishing enantiomeric excess of synthetic intermediates. acs.org

Structure-Activity Relationships of Chiral Ligands in Stereoselective this compound Formation

In the asymmetric synthesis of this compound via Michael addition to chiral Ni(II) complexes, the structure of the chiral ligand plays a pivotal role in determining the stereochemical outcome. researchgate.netnih.gov Research has demonstrated a clear correlation between the ligand's structure and the diastereoselectivity of the reaction. nih.govnih.gov

A key finding is that the level of asymmetric induction is dependent on the degree and pattern of chlorine substitution on the chiral ligand. nih.govnih.gov In a study involving a series of dehydroalanine complexes, an unsubstituted complex yielded a diastereomeric ratio of (S)(2S) to (S)(2R) of 66:34. nih.govnih.gov By introducing chlorine atoms at strategic positions on the ligand, the diastereoselectivity was significantly improved. researchgate.netnih.gov

Specifically, the introduction of a chlorine atom in the para-position of the o-aminobenzophenone moiety of the Schiff base ligand led to an increased diastereomeric ratio of 80:20. nih.gov Further optimization, including the introduction of chlorine atoms in the para- and meta-positions of the N-benzyl moieties, resulted in a synthetically attractive diastereomeric ratio of over 98:2. nih.gov This enhancement in stereoselectivity allowed for the isolation of a diastereomerically pure product. nih.govnih.gov

The following table illustrates the effect of chiral ligand substitution on the diastereoselectivity of this compound precursor synthesis.

Chiral Ligand Modification Diastereomeric Ratio ((S)(2S)/(S)(2R)) Reference
Unsubstituted dehydroalanine complex66:34 nih.govnih.gov
Chlorine at p-position of o-aminobenzophenone moiety80:20 nih.gov
Strategic chlorine substitution on o-aminobenzophenone and N-benzyl moieties~98.5:1.5 nih.govnih.gov

This strong structure-activity relationship underscores the importance of ligand design in achieving high levels of stereocontrol in the synthesis of this compound.

Mechanistic Insights into Asymmetric Induction During this compound Synthesis

Asymmetric induction is the process by which a chiral entity, such as a catalyst or a chiral auxiliary, influences a chemical reaction to favor the formation of one enantiomer or diastereomer over another. wikipedia.org In the synthesis of this compound, particularly through the use of chiral Ni(II) complexes, understanding the mechanism of asymmetric induction is key to optimizing the stereochemical outcome.

The stereocontrol in the Michael addition reaction to chiral Ni(II) complexes of dehydroalanine is believed to be governed by parallel displaced π-π stacking interactions between the aromatic rings of the o-aminobenzophenone part of the ligand and the N-benzyl group of the proline-derived chiral auxiliary. nih.gov This creates a well-defined chiral environment around the reactive center.

When the difluoromethylenating reagent attacks the double bond of the dehydroalanine complex, it does so from the less sterically hindered face of the complex. The specific arrangement of the chiral ligand blocks one face of the prochiral substrate more effectively than the other, leading to the preferential formation of one diastereomer. The strategic placement of electron-withdrawing chlorine atoms on the aromatic rings of the ligand can further enhance these non-covalent interactions, leading to a more rigid and discriminating transition state, which in turn results in higher diastereoselectivity. nih.gov

In the case of electrophilic fluorination of pyroglutamic acid derivatives, asymmetric induction is achieved through substrate control. acs.org The existing stereocenter in the pyroglutamate (B8496135) ring directs the incoming electrophilic fluorine to a specific face of the enolate intermediate. The diastereoselectivity is influenced by steric interactions between the base used for deprotonation and the protecting groups on the substrate. acs.org For instance, a complete diastereoselective monofluorination was observed in one system, while a change in the substrate's steric environment was necessary to achieve difluorination. acs.org This highlights how the conformational constraints of the substrate dictate the stereochemical course of the reaction.

Derivatization and Protection Strategies for 4,4 Difluoroglutamic Acid

Orthogonal Protection Schemes for Selective Chemical Transformations of 4,4-Difluoroglutamic Acid in Peptide Synthesis

The successful integration of this compound into a growing peptide chain via solid-phase peptide synthesis (SPPS) or solution-phase methods hinges on the use of orthogonal protecting groups. peptide.com Orthogonality ensures that the protecting group for the α-amino group can be removed to allow peptide bond formation without simultaneously removing the protecting groups on the side chain or the C-terminus. peptide.comiris-biotech.de The parent this compound compound cannot be directly incorporated into a peptide without its functional groups being orthogonally protected. acs.orgnih.gov

A significant challenge in developing these schemes is the differential protection of the α- and γ-carboxylic acids. Research has shown that due to the electron-withdrawing effect of the adjacent gem-difluoro group, the γ-carboxylic acid is more activated. nih.gov This electronic property was exploited in a chemoenzymatic synthesis strategy where a dimethyl ester derivative of a precursor was selectively hydrolyzed at the γ-position to yield a mono-acid intermediate. nih.gov This intermediate was then converted into an orthogonally protected form suitable for peptide synthesis. nih.gov In this scheme, the α-amino group was protected by a benzyloxycarbonyl (Cbz) group, the activated γ-carboxyl was protected as a methyl ester (Me), and the α-carboxyl was protected as a tert-butyl (tBu) ester. nih.gov

For use in modern solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly employed for the α-amino group. iris-biotech.devulcanchem.com The Fmoc group is base-labile and is typically removed with piperidine, while the side-chain and resin-linkage protecting groups (often tBu-based) are acid-labile, providing the necessary orthogonality. iris-biotech.de An efficient asymmetric synthesis has been developed to produce the (S)-4,4-difluoroglutamic acid derivative protected with an Fmoc group, specifically preparing it for applications in peptide synthesis. vulcanchem.comnih.gov

Table 1: Orthogonal Protection Schemes for this compound

Protection Strategyα-Amino Groupα-Carboxyl Groupγ-Carboxyl GroupPrimary Application
Cbz/tBu/MeCbz (Benzyloxycarbonyl)tBu (tert-Butyl ester)Me (Methyl ester)Solution-phase peptide coupling
Fmoc/tBuFmoc (9-Fluorenyl- methoxycarbonyl)Resin Linkage (e.g., Wang)tBu (tert-Butyl ester)Solid-Phase Peptide Synthesis (SPPS)

Strategic Functional Group Manipulations of this compound

The synthesis and application of this compound involve numerous strategic manipulations of its functional groups. acs.org These transformations are essential not only for creating orthogonally protected monomers for peptide synthesis but also for generating analogues with unique biological activities. acs.orgresearchgate.net

Key synthetic strategies often rely on a Reformatsky-based coupling reaction to construct the carbon backbone of the amino acid. acs.orgnih.gov Subsequent functional group interconversions are then performed. numberanalytics.com A critical manipulation is the differential functionalization of the two carboxylic acids. Researchers found that direct selective esterification was challenging, but a dimethyl ester derivative could be hydrolyzed with complete regioselectivity at the γ-position, leveraging the activating effect of the geminal difluoro moiety. nih.gov This selective deprotection allows for the subsequent installation of a different ester group at the α-position, achieving the necessary orthogonal protection scheme. nih.gov

Further manipulations have been employed to convert this compound into its corresponding amide, 4,4-difluoroglutamine. researchgate.net This conversion was achieved through a sequence of protection, aminolysis, and deprotection steps. researchgate.net More complex manipulations are demonstrated in the synthesis of drug analogues. For instance, DL-γ,γ-difluoromethotrexate was synthesized from DL-4,4-difluoroglutamic acid. nih.gov This multi-step process involved the formation of di-tert-butyl ester protected N-[4-(methylamino)benzoyl]-4,4-difluoroglutamic acid, which was then alkylated with a pteridine (B1203161) moiety to yield the final complex molecule. nih.gov

Table 2: Examples of Functional Group Manipulations of this compound

Starting Material/IntermediateReaction Type / ReagentsResulting Functional Group/ProductPurpose
N-Cbz-4,4-difluoroglutamic acid dimethyl esterSelective Hydrolysis (LiOH)N-Cbz-γ-methyl ester-4,4-difluoroglutamic acidDifferential protection of carboxyl groups nih.gov
Racemic this compoundProtection / Aminolysis / Deprotection4,4-DifluoroglutamineSynthesis of the corresponding glutamine analogue researchgate.net
DL-4,4-Difluoroglutamic acidEsterification (tBuBr), Amide coupling, AlkylationDL-γ,γ-DifluoromethotrexateSynthesis of a complex drug analogue nih.gov
Dehydroalanine (B155165) Schiff base Ni(II)-complexAsymmetric Michael Addition (BrCF₂COOEt/Cu)Chiral this compound derivativeAsymmetric synthesis of the core amino acid nih.gov

Chemical Derivatization for Enhanced Analytical Detection of this compound and its Analogues

The quantitative and qualitative analysis of this compound and its metabolites in complex biological matrices often requires chemical derivatization. mdpi.com This process involves converting the analyte into a derivative with properties that are better suited for a specific analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). mdpi.comjfda-online.com The primary goals of derivatization are to enhance detection sensitivity, improve chromatographic separation, and increase the stability of the analyte. mdpi.com

For HPLC analysis, derivatization typically aims to attach a chromophoric or fluorophoric tag to the analyte, making it detectable by UV-Vis or fluorescence detectors. mdpi.com The primary amine of this compound is a prime target for such derivatization. Reagents commonly used for labeling amino acids include:

o-Phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

Dansyl Chloride (DNS-Cl) : Reacts with primary and secondary amines to produce fluorescent sulfonamide adducts that are stable and suitable for reversed-phase HPLC.

2,4-Dinitrophenylhydrazine (DNPH) : While typically used for carbonyls, related dinitrobenzene reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) react with amines to form UV-active derivatives. mdpi.com

For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of the polar amino acid. This is usually achieved by converting the polar functional groups (amines and carboxylic acids) into nonpolar derivatives.

Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the amine and carboxylic acid groups to form volatile trimethylsilyl (B98337) (TMS) derivatives.

Acylation/Esterification : A two-step process can be used where the carboxylic acids are first esterified (e.g., to form methyl or propyl esters), followed by acylation of the amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). The introduction of additional fluorine atoms can significantly enhance sensitivity when using an electron capture detector (ECD). jfda-online.com

Table 3: Potential Derivatization Strategies for Analytical Detection of this compound

Target Functional GroupDerivatizing AgentPurpose / EnhancementAnalytical Technique
α-Amino Groupo-Phthalaldehyde (OPA) / ThiolFluorescenceHPLC-FLD
α-Amino GroupDansyl Chloride (DNS-Cl)FluorescenceHPLC-FLD
α-Amino & Carboxyl GroupsBSTFAVolatility, Thermal StabilityGC-MS
Carboxyl GroupsAlkyl Halide (e.g., Benzyl Bromide)UV AbsorbanceHPLC-UV
α-Amino GroupPentafluoropropionic Anhydride (PFPA)Volatility, ECD SensitivityGC-ECD/MS

Applications of 4,4 Difluoroglutamic Acid As a Building Block in Complex Molecule Synthesis

Design and Synthesis of Non-Natural α-Amino Acids Utilizing 4,4-Difluoroglutamic Acid

The synthesis of non-natural α-amino acids is a cornerstone of medicinal chemistry and chemical biology, providing tools to probe and modulate biological processes. wikipedia.org this compound serves not only as a target molecule but also as a versatile starting point for other complex amino acids. The γ-carboxyl group of this compound is highly activated by the adjacent electron-withdrawing fluorine atoms, making it susceptible to nucleophilic attack exclusively at that carbonyl carbon. researchgate.net This enhanced reactivity allows for the chemical modification of the side chain to generate a variety of other fluorinated amino acid derivatives. researchgate.net

Several synthetic routes to access enantiomerically pure this compound have been developed, which is crucial for its use as a chiral building block. These methods often rely on asymmetric synthesis techniques to control the stereochemistry. One prominent method involves the Michael-type addition of ethyl bromodifluoroacetate to chiral Ni(II) complexes of dehydroalanine (B155165) Schiff bases. mdpi.comd-nb.info This approach has been optimized to achieve high diastereoselectivity by modifying the chiral ligand with chlorine atoms, yielding a diastereomeric ratio of approximately 98.5:1.5. d-nb.infovulcanchem.com The resulting complex can then be disassembled to yield the desired (S)-4,4-difluoroglutamic acid derivative. d-nb.info

Other established routes include:

A nitroaldol (Henry) reaction , which has been used to prepare racemic DL-4,4-difluoroglutamic acid. acs.orgnih.govnih.gov

The fluoro-Reformatsky reaction with ethyl bromodifluoroacetate and a serine-derived Garner aldehyde, providing a pathway to optically active (2S)-4,4-difluoroglutamic acid derivatives. researchgate.netthieme-connect.com

Asymmetric Michael addition of a difluoroketene silyl (B83357) acetal (B89532) to a chiral acryloyloxazolidinone derivative. researchgate.net

Enzymatic kinetic resolution of a racemic synthetic precursor to separate the enantiomers. nih.govacs.org

Once synthesized, orthogonally protected forms of this compound are prepared, which are essential for its subsequent use in building more complex molecules, such as peptides, without unintended side reactions. researchgate.netnih.gov

Table 1: Selected Synthetic Methods for this compound
Synthetic MethodKey Reagents/FeaturesStereochemical OutcomeReference(s)
Asymmetric Michael AdditionChiral Ni(II) complex of dehydroalanine, ethyl bromodifluoroacetate, Cu catalystEnantiomerically enriched (~98.5/1.5 dr) mdpi.comd-nb.infovulcanchem.com
Nitroaldol ReactionEthyl nitroacetate (B1208598), difluorinated aldehyde ethyl hemiacetalRacemic (DL) acs.orgnih.govnih.gov
Fluoro-Reformatsky Reaction(R)-Garner's aldehyde, ethyl bromodifluoroacetateEnantiomerically pure (L-form) researchgate.netnih.govthieme-connect.com
Enzymatic Kinetic ResolutionEnzymatic resolution of a racemic synthetic materialBoth enantiomers, optically enriched nih.govacs.org

Incorporation of this compound into Peptides and Proteins for Functional Studies

The incorporation of fluorinated amino acids like this compound into peptides and proteins is a powerful strategy for modulating their structure, function, and stability. mdpi.com The unique properties of fluorine can alter the local electronic environment, pKa values of side chains, and conformational preferences of the peptide backbone. nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically assembling peptides in a stepwise fashion on a solid support. bachem.compowdersystems.com To be used in SPPS, amino acids require "orthogonal" protecting groups, which allow for the selective removal of the Nα-protecting group at each cycle without disturbing the side-chain protecting groups. peptide.com

For this compound, researchers have developed suitably protected derivatives, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) protected version. d-nb.infovulcanchem.com The Fmoc group is base-labile and is used for temporary protection of the α-amino group, while acid-labile groups (e.g., tert-butyl) are used for more permanent protection of the side-chain carboxyl groups. peptide.comnih.gov This orthogonal protection scheme allows for the efficient and controlled incorporation of this compound into a growing peptide chain using standard Fmoc-SPPS protocols. mdpi.comvulcanchem.com The availability of these orthogonally protected building blocks is critical for making this non-natural amino acid accessible for peptide chemistry. nih.gov

Chemo-enzymatic ligation strategies combine the flexibility of chemical peptide synthesis with the specificity of enzymatic reactions to construct large peptides and proteins. These methods are particularly useful for introducing non-natural amino acids into specific sites within a protein.

A notable application involved the site-specific incorporation of this compound into the active site of the glycosidase Bacillus circulans β-xylanase (Bcx). nih.gov In this study, an optically pure this compound building block was first incorporated into a short synthetic peptide via SPPS. nih.gov This peptide was then ligated onto a larger, recombinantly expressed and truncated portion of the Bcx protein. nih.gov This semi-synthesis allowed researchers to replace the native nucleophile, glutamic acid-78 (Glu78), with its difluorinated analog. nih.gov The study provided direct experimental insight into how modulating the pKa and nucleophilicity of a key catalytic residue impacts the enzyme's mechanism. nih.gov This work represents the first example of site-specifically introducing this compound into a protein to probe enzymatic function. nih.gov

Role of this compound as a Precursor in the Biosynthesis of Fluorinated Glutamine Derivatives

This compound serves as a direct synthetic precursor for another important non-natural amino acid, 4,4-difluoroglutamine. The conversion is achieved through standard chemical transformations. researchgate.netnih.govcolab.ws A common synthetic sequence involves:

Protection of the α-amino and α-carboxyl groups of this compound.

Activation of the now-activated γ-carboxyl group.

Aminolysis, typically with ammonia, to form the γ-amide.

Deprotection to yield the final 4,4-difluoroglutamine. nih.govresearchgate.net

An alternative, more direct route starts from (R)-Garner's aldehyde and uses a Reformatsky reaction to build the carbon skeleton, which can then be converted to N-Boc-L-4,4-difluoroglutamine. researchgate.netnih.govcolab.ws The synthesis of L-4,4-difluoroglutamine is significant because glutamine analogs are of considerable biological interest. nih.gov For instance, a fluorophore-containing isopeptide with a 4,4-difluoroglutamyl residue was synthesized to serve as a mechanistic probe for the enzyme γ-glutamyl hydrolase. researchgate.netthieme-connect.com

Utilization of this compound as a Scaffold for Chiral Brønsted-Acid Peptide-Based Catalysts

A novel application of this compound is in the field of asymmetric catalysis. Peptides themselves can act as catalysts for synthetic organic transformations, with the side chains of certain amino acids providing the catalytic function. nih.gov The carboxylic acid side chains of aspartic and glutamic acid can function as Brønsted acid catalysts. nih.gov

The introduction of two fluorine atoms at the C4 position of glutamic acid has a profound electronic effect. Due to the strong inductive electron-withdrawing nature of fluorine, the acidity of the side-chain carboxylic acid in this compound is significantly increased compared to its natural counterpart. nih.gov This makes it a stronger Brønsted acid.

By incorporating this "enhanced" acidic amino acid into peptide scaffolds, researchers aim to develop new, highly active, and enantioselective peptide-based Brønsted acid catalysts. nih.gov Preliminary studies have shown that a suitably protected form of this compound exhibits enhanced catalytic activity in both oxidation and reduction reactions compared to the analogous glutamic acid derivative. nih.govacs.org This opens the door to inserting this monomer into peptide libraries to screen for novel catalysts for a range of asymmetric transformations. nih.gov

Table 2: Catalytic Activity Comparison
Catalyst TypeKey FeatureCatalytic PotentialReference(s)
Glutamic Acid-based PeptideNatural pKa of side-chain carboxyl groupModerate Brønsted acid catalyst nih.gov
This compound-based PeptideLower pKa due to fluorine inductive effectEnhanced Brønsted acid catalytic activity nih.govacs.org

Investigation of Biochemical Interactions and Enzymatic Studies of 4,4 Difluoroglutamic Acid

Probing Enzyme Mechanisms and Active Site Dynamics with 4,4-Difluoroglutamic Acid Analogues

Fluorinated amino acids, such as this compound, are increasingly vital for exploring biological functions and enzyme mechanisms. nih.gov By incorporating this analogue into substrates or directly into the enzyme structure, scientists can gain insights into transition states, the importance of electrostatic interactions, and the catalytic strategies employed by enzymes.

γ-Glutamyl Hydrolase (GGH) is a cysteine peptidase crucial for folate homeostasis, as it cleaves the poly-γ-glutamate tails from folate cofactors and antifolate drugs. nih.govkoreamed.org Studies using fluorinated substrates have been instrumental in understanding its mechanism.

Researchers have synthesized fluorogenic peptide substrates to study GGH kinetics, including a substrate containing (2S)-4,4-difluoroglutamic acid. nih.govthieme-connect.com The use of an internally quenched fluorogenic derivative, Abz-(4,4-F₂Glu)-γ-Glu-γ-Tyr(NO₂), allowed for a continuous fluorescence assay to monitor hydrolysis. nih.gov Kinetic analysis revealed that the difluorinated substrate was hydrolyzed at a significantly slower rate than its non-fluorinated counterpart. nih.govthieme-connect.com This attenuated rate was primarily attributed to a substantial increase in the Michaelis constant (Kₘ), indicating weaker binding or a less efficient catalytic process. nih.gov Specifically, the Kₘ for the fluorinated substrate was approximately 15-fold higher than for the non-fluorinated version. nih.gov This suggests that the electronic changes due to fluorination adjacent to the scissile isopeptide bond significantly impede the enzyme's ability to effectively bind and/or process the substrate. Furthermore, GGH activity is implicated in acquired resistance to antifolate drugs, as increased enzyme activity can lead to faster cleavage and removal of these drugs from cancer cells. nih.gov

Table 1: Kinetic Parameters for γ-Glutamyl Hydrolase (GGH) with Fluorinated and Non-Fluorinated Substrates

Substrate Kₘ (μM) kcat/Kₘ (M⁻¹s⁻¹) Fold Difference in kcat/Kₘ
Abz-Glu-γ-Glu-γ-Tyr(NO₂) (Non-fluorinated) 5.4 4.0 x 10⁵ 1
Abz-(4,4-F₂Glu)-γ-Glu-γ-Tyr(NO₂) (Fluorinated) 75 1.6 x 10⁴ 25-fold lower

Data sourced from kinetic studies on γ-Glutamyl Hydrolase. nih.gov

Retaining glycoside hydrolases utilize a double-displacement mechanism involving two key glutamic acid residues: a nucleophile and a general acid/base. nih.govacs.org To probe the electronic synergy between these residues, this compound was site-specifically incorporated in place of the catalytic nucleophile (Glu78) in the model glycosidase Bacillus circulans β-xylanase (Bcx). nih.govacs.org

This substitution progressively lowers the pKa of the nucleophilic residue. nih.gov The study demonstrated that reducing the nucleophile's pKa by two units resulted in a one-unit shift in the pH-dependent activity profile of the enzyme. acs.org Furthermore, analysis using substrates with varying leaving group abilities indicated that the reduction in nucleophilic catalysis disrupts the enzyme's concerted mechanism, pushing it towards a more dissociative, E1-like pathway. acs.org This work was the first to achieve site-specific incorporation of fluorinated glutamic acids into a protein, offering direct experimental evidence of the importance of electrostatic matching in the active site for optimal catalytic proficiency. nih.govacs.org

Folate-dependent enzymes are essential for the synthesis of key biomolecules like nucleotides and certain amino acids. nih.govnih.gov An important enzyme in this pathway is folylpoly-γ-glutamate synthetase (FPGS), which adds glutamate (B1630785) tails to folates, trapping them inside the cell. koreamed.orgacs.orgnih.gov

The analogue dl-4,4-Difluoroglutamic acid (dl-4,4-F₂Glu) was synthesized and evaluated as a potential substrate for human FPGS. acs.orgnih.gov In vitro experiments attempting to ligate dl-4,4-F₂Glu to methotrexate, a reaction catalyzed by FPGS, showed that the fluorinated analogue is a poor alternate substrate for the enzyme. acs.orgnih.gov This finding highlights the high specificity of FPGS for its natural substrate, glutamic acid, and demonstrates that the electronic alterations from difluorination at the γ-position are detrimental to its recognition and utilization by the enzyme's active site. acs.orgnih.gov

Substrate Specificity and Binding Affinity Studies of Enzymes with this compound

The specificity of an enzyme for its substrate is governed by the precise chemical environment of its active site, which is composed of a unique arrangement of amino acid residues. libretexts.org The substitution of hydrogen with fluorine in a substrate like glutamic acid can significantly alter its binding affinity and, consequently, the enzyme's specificity. ucd.ie

Studies on γ-Glutamyl Hydrolase (GGH) using a fluorinated substrate showed a 25-fold preference for the natural, non-fluorinated substrate over the 4,4-difluoro analogue. nih.gov This dramatic drop in specificity, reflected in the kcat/Kₘ value, was predominantly caused by a 15-fold increase in the Kₘ value (75 μM for the fluorinated vs. 5.4 μM for the non-fluorinated substrate). nih.gov A higher Kₘ value signifies weaker binding affinity, indicating that the difluorinated substrate does not fit as productively into the GGH active site. nih.govresearchgate.net Similarly, dl-4,4-Difluoroglutamic acid proved to be a poor substrate for folylpoly-γ-glutamate synthetase (FPGS), further underscoring how γ-difluorination negatively impacts substrate recognition and binding by this specific ligase. acs.orgnih.gov

Impact of Fluorination on Enzyme Catalytic Activity: Insights from this compound Analogues

The introduction of fluorine can have a profound impact on the catalytic activity of an enzyme, either by altering the substrate's electronic properties or by modifying the enzyme itself through site-directed mutagenesis. ucd.ienih.gov

In the case of GGH, fluorination adjacent to the scissile bond in the substrate led to a significant decrease in the rate of hydrolysis. nih.gov For glycoside hydrolases, replacing the catalytic nucleophile with this compound lowers its pKa, which disrupts the finely tuned electrostatic balance within the active site. nih.govacs.org This change impairs nucleophilic catalysis and shifts the entire catalytic mechanism. acs.org While fluorination often reduces or inhibits enzyme activity, its effects can be context-dependent. Some research indicates that this compound, in a protected form, can exhibit enhanced catalytic activity in certain non-enzymatic oxidation and reduction reactions compared to its glutamic acid counterpart. researchgate.net This highlights the unique chemical properties conferred by the gem-difluoro group. The impact of fluorination is highly specific to the enzyme and the position of the fluorine atoms; it can either enhance or reduce proteolytic stability and catalytic turnover. beilstein-journals.org

Computational and Theoretical Investigations of 4,4 Difluoroglutamic Acid

Quantum Chemical Calculations Applied to 4,4-Difluoroglutamic Acid and its Analogues

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in understanding the intricate details of fluorinated organic molecules like this compound. numberanalytics.com These computational methods allow for the modeling of reaction mechanisms and the prediction of structures for intermediates and transition states. numberanalytics.com For instance, DFT can be used to calculate the charges on atoms within a molecule, providing insights into its reactivity and intermolecular interactions. caltech.edu

In the study of fluorinated amino acids, computational approaches such as DFT are employed to investigate various chemical transformations and to understand the underlying reasons for observed regioselectivity and isotopic selectivity. oregonstate.edu The comparison of Gibbs free energy (G) for starting materials, intermediates, and transition states helps in identifying the lowest energy reaction pathway. oregonstate.edu This is particularly relevant in understanding the synthesis and reactivity of complex molecules like this compound and its derivatives. oregonstate.edunih.gov

The application of these methods extends to predicting stereochemistry and designing new catalysts. umanitoba.ca By calculating the energies of different stereoisomers and transition states leading to their formation, researchers can predict which stereoisomer will be favored in a reaction. This predictive power is crucial for the asymmetric synthesis of molecules like L-4,4-difluoroglutamic acid. nih.govnih.gov

Conformational Analysis of this compound and Related Fluorinated Amino Acid Structures

The introduction of fluorine atoms into amino acids significantly influences their conformational preferences. mdpi.com Computational methods are vital for analyzing the various possible conformations and determining their relative stabilities. nih.gov The gauche effect, a stereoelectronic interaction, is a key factor in determining the preferred conformation of fluorinated compounds. wikipedia.org In 1,2-difluoroethane, for example, the gauche conformation is favored over the anti-conformation due to a stabilizing interaction between a C-H bonding orbital and a C-F antibonding orbital. wikipedia.org

For fluorinated amino acids, these conformational effects can preorganize peptide backbones. vulcanchem.com For example, the substitution of fluorine in proline derivatives has been shown to stabilize specific pyrrolidine (B122466) ring puckers. vulcanchem.com This preorganization can reduce the entropic penalty for forming secondary structures like α-helices in peptides. vulcanchem.com

In the context of this compound, computational analysis would reveal the preferred dihedral angles of the carbon backbone, influenced by the steric bulk and electronic properties of the difluoro group. This information is critical for understanding how this amino acid might interact with enzyme active sites or influence the structure of peptides into which it is incorporated. While specific computational studies on the conformational analysis of this compound are not detailed in the provided results, the principles derived from studies on other fluorinated amino acids are directly applicable. mdpi.comnih.gov

Electronic Structure Analysis and the Stereoelectronic Effects of Fluorine in this compound

The high electronegativity of fluorine profoundly alters the electronic structure of amino acids. vulcanchem.com This leads to significant stereoelectronic effects, which are interactions between electron orbitals that depend on the molecule's three-dimensional structure. wikipedia.org These effects can influence molecular geometry, reactivity, and physical properties. wikipedia.org

A key stereoelectronic effect in fluorinated compounds is hyperconjugation, which involves the interaction of a filled bonding orbital with an adjacent empty antibonding orbital. wikipedia.org In fluorinated amino acids, interactions between the C-F bond and the amino acid backbone can stabilize certain conformations. researchgate.net For instance, in α-fluoroglycine, conformers where the nitrogen lone pair is antiperiplanar to the C-F bond are significantly more stable. researchgate.net This stabilization is accompanied by a lengthening of the C-F bond and a shortening of the C-N bond. researchgate.net

In this compound, the two fluorine atoms at the C4 position create a strong electron-withdrawing effect. This would significantly lower the pKa of the γ-carboxyl group, making it more acidic. This electronic perturbation is a critical feature influencing its chemical reactivity, particularly in nucleophilic substitution reactions at the γ-carbonyl carbon. researchgate.net The stereoelectronic interactions involving the C-F bonds would also play a crucial role in dictating the molecule's preferred conformation and its interactions within a biological system.

Elucidation of Reaction Mechanisms Involved in this compound Synthesis via Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including those for synthesizing this compound. umanitoba.ca By modeling the reaction pathways, identifying intermediates and transition states, and calculating their energies, researchers can gain a detailed understanding of how a reaction proceeds. numberanalytics.comoregonstate.edu

Several synthetic routes to this compound have been developed, including electrophilic difluorination of a lactam, nucleophilic addition to a chiral aldehyde, and Michael addition reactions. nih.govnih.govresearchgate.net Computational methods can be applied to each of these synthetic strategies to:

Identify the rate-determining step: By comparing the energy barriers of each step in the proposed mechanism, the slowest step can be identified. oregonstate.edu

Explain stereoselectivity: In asymmetric syntheses, computational models can explain why one stereoisomer is formed preferentially by comparing the energies of the diastereomeric transition states. researchgate.net For example, in the synthesis involving chiral Ni(II)-complexes, the structure of the chiral ligand was found to be crucial for the stereochemical outcome. researchgate.net

Optimize reaction conditions: By understanding the mechanism, reaction conditions can be fine-tuned to improve yields and selectivity. numberanalytics.com

For instance, in a Michael addition approach, computational studies could model the addition of a difluorinated nucleophile to an α,β-unsaturated amino acid derivative to understand the factors controlling the reaction's efficiency and stereochemical outcome. researchgate.net Similarly, for the electrophilic fluorination of a lactam, DFT calculations could model the interaction of the fluorinating agent with the lactam substrate to explain the observed reactivity. nih.gov

Advanced Analytical Methodologies in 4,4 Difluoroglutamic Acid Research

Spectroscopic Characterization Techniques for 4,4-Difluoroglutamic Acid

Spectroscopic methods are fundamental in defining the molecular structure and behavior of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly leveraging the fluorine-19 nucleus, stands out as a powerful tool.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ¹⁹F NMR, for Structural Elucidation and Conformational Studies of this compound and its Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of fluorinated organic molecules. nih.govrsc.org The fluorine-19 (¹⁹F) nucleus possesses several advantageous properties for NMR studies, including a spin of ½, 100% natural abundance, and a high sensitivity (83% of that of the proton, ¹H). nih.gov A significant advantage of ¹⁹F NMR is the absence of natural fluorine in most biological molecules, which eliminates background signals and allows for clear observation of the incorporated fluorine label. nih.govnih.gov

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an exceptional tool for probing molecular structure and conformational changes. nih.govbeilstein-journals.org This sensitivity allows for the detection of subtle alterations in protein or peptide structure upon ligand binding or changes in environmental conditions. nih.govichorlifesciences.com For instance, in studies of 4,4-difluoroproline, a related fluorinated amino acid, the difference in chemical shifts between the two diastereotopic fluorine atoms (ΔδFF) was found to be a sensitive reporter of the proline ring's pucker and the cis-trans isomerism of the amide bond. chemrxiv.org A small ΔδFF is indicative of a disordered conformation, while a large ΔδFF suggests a more ordered structure. chemrxiv.org This principle is directly applicable to conformational studies of this compound and its conjugates.

When this compound is incorporated into peptides or proteins, ¹⁹F NMR can map the regions involved in conformational changes by observing which resonances experience shifts in their chemical environment. nih.gov This "protein-observed" fluorine NMR (PrOF) approach is valuable for studying large proteins that are challenging to analyze by conventional NMR methods. beilstein-journals.org The large chemical shift range of ¹⁹F, which is about 100 times greater than that of ¹H, provides substantial resolution for these studies. nih.gov Researchers have developed ¹⁹F-centered NMR structure determination protocols that utilize the high resolution and sensitivity of ¹⁹F to acquire a comprehensive set of NMR parameters, enabling the structural elucidation of fluorinated compounds directly within complex mixtures without the need for separation. nih.govrsc.org

Table 1: Key Attributes of ¹⁹F NMR for Structural Analysis

PropertyDescriptionRelevance to this compound Research
High Sensitivity & Abundance The ¹⁹F nucleus has 100% natural abundance and 83% of the sensitivity of ¹H. nih.govFacilitates detection and analysis even at low concentrations.
Large Chemical Shift Range The ¹⁹F chemical shift range is approximately 100-fold larger than that of ¹H. nih.govProvides excellent signal dispersion and reduces spectral overlap, aiding in the analysis of complex conjugates.
Sensitivity to Environment ¹⁹F chemical shifts are highly sensitive to the local electronic and steric environment. nih.govbeilstein-journals.orgAllows for detailed probing of conformational states, binding interactions, and local dynamics of this compound residues within larger molecules.
No Biological Background Fluorine is virtually absent in natural biological systems. nih.govnih.govEnables background-free observation of the fluorinated probe, simplifying spectra and enhancing clarity.

Chromatographic Separation and Analysis of this compound

Chromatographic techniques are essential for the purification and analytical assessment of this compound, particularly for verifying its enantiomeric purity, which is critical for its biological and chemical applications.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment of this compound

The synthesis of specific enantiomers of this compound necessitates a reliable method to confirm the optical purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and enabling their separation. scas.co.jp

In the chemo-enzymatic synthesis of orthogonally-protected this compound, chiral HPLC was employed to examine the racemic nature of an intermediate lactone. nih.gov The direct separation of enantiomers on chiral columns allows for the accurate determination of optical purity. scas.co.jpcat-online.com For amino acid derivatives that possess a chromophoric group, such as an Fmoc protecting group, UV detection can be used effectively. cat-online.com The choice of the chiral column and the mobile phase is critical for achieving successful separation. scas.co.jp

Table 2: Example of Chiral HPLC Conditions for an Intermediate in this compound Synthesis

ParameterConditionReference
Technique Chiral High-Performance Liquid Chromatography (HPLC) nih.gov
Column Chiralpak IA, 250 × 4.6 mm nih.gov
Mobile Phase 99:1 Hexanes/EtOH nih.gov
Flow Rate 1.0 mL/min nih.gov
Temperature 25 °C nih.gov
Detection UV at 215 nm nih.gov
Result Separation of racemic mixture with retention times (t) of 41.5 and 48.4 min. nih.gov

Mass Spectrometry (MS) Applications in Characterization and Derivatization Studies of this compound

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and structure of synthesized this compound and its derivatives. calis.edu.cnacs.org It is often coupled with a separation technique like liquid chromatography (LC-MS) to analyze complex mixtures. nih.gov

The characterization of the primary structure of proteins and peptides by mass spectrometry is a multi-level process that begins with determining the mass of the intact molecule. creative-proteomics.com For smaller molecules like this compound, MS provides precise mass measurement, confirming the elemental composition.

A significant challenge in the analysis of small, polar molecules like amino acids is achieving efficient ionization and good chromatographic retention. americanpharmaceuticalreview.com To overcome these issues, chemical derivatization is frequently employed. spectroscopyonline.com Derivatization modifies the chemical structure of the analyte to improve its analytical properties, such as enhancing its hydrophobicity for better retention in reversed-phase chromatography or introducing a readily ionizable group to increase sensitivity in MS. spectroscopyonline.comrsc.org For instance, derivatizing the amino and carboxyl groups of amino acids can significantly improve their detection by LC-MS/MS. rsc.org Various reagents can be used to target specific functional groups, and this chemical modification can also introduce a specific mass shift that aids in identification. spectroscopyonline.comddtjournal.com In the context of imaging mass spectrometry, derivatization has been shown to improve the sensitivity and specificity of detecting endogenous amine metabolites, including amino acids, in tissue samples. nih.gov

Table 3: General Goals of Derivatization in Mass Spectrometry for Amino Acid Analysis

Goal of DerivatizationDescriptionReference
Improve Volatility Increases the tendency of a compound to exist as a vapor, which is essential for Gas Chromatography (GC-MS). americanpharmaceuticalreview.com
Enhance Thermal Stability Prevents the analyte from degrading at the high temperatures used in GC inlets. spectroscopyonline.com
Improve Chromatographic Behavior Modifies the analyte to reduce peak tailing and improve separation from other components in the mixture. rsc.org
Enhance Ionization Efficiency Introduces a group that is easily charged (e.g., a permanently charged group or a group with high proton affinity) to increase the signal in the mass spectrometer. spectroscopyonline.comddtjournal.com
Increase Fragmentation Specificity The derivative can be designed to produce specific, predictable fragment ions upon collision-induced dissociation (CID), which is useful for structural confirmation and quantification in MS/MS. ddtjournal.com
Improve Selectivity A reagent that reacts with a specific functional group allows for the selective analysis of certain classes of compounds in a complex matrix. spectroscopyonline.com

Metabolic Studies in Vitro of 4,4 Difluoroglutamic Acid

Evaluation of 4,4-Difluoroglutamic Acid as an Alternate Substrate in Cell-Free Enzymatic Systems

In cell-free enzymatic systems, this compound has been evaluated as a potential alternate substrate for several enzymes. Research has shown that DL-4,4-difluoroglutamic acid is a poor alternate substrate for human folylpoly-γ-glutamate synthetase (FPGS) when tested for ligation to methotrexate. nih.govvulcanchem.comacs.org This suggests that the difluorination at the C4 position significantly affects its recognition and processing by this enzyme.

Further studies have explored the interaction of fluorinated glutamic acid derivatives with other enzymes. For instance, synthetic variants of the glycosidase Bacillus circulans β-xylanase (Bcx), where the nucleophile glutamic acid at position 78 was substituted with 4-fluoro or this compound, were prepared to investigate the enzyme's mechanism. acs.org This substitution was designed to progressively reduce the nucleophilicity of the catalytic residue. acs.org The results indicated that lowering the pKa of the nucleophile disrupts the enzyme's concerted mechanism, shifting it towards a more dissociative pathway. acs.org This provides insight into the delicate electronic balance within the enzyme's active site. acs.org

Additionally, while not focusing on this compound specifically, related research on β,β-difluoroglutamic acid showed it can act as a substrate for FPGS, with the addition of the first γ-glutamate being highly efficient. nih.gov However, subsequent additions of glutamate (B1630785) residues occurred at a negligible rate, indicating that the difluoro-substitution has a position-dependent effect on the polyglutamylation process. nih.gov

Table 1: Evaluation of this compound as an Alternate Substrate

Enzyme Substrate/Variant Observation Reference
Human Folylpoly-γ-glutamate Synthetase (FPGS) DL-4,4-Difluoroglutamic acid Poor alternate substrate for ligation to methotrexate. nih.govvulcanchem.comacs.org
Bacillus circulans β-xylanase (Bcx) Glu78 substituted with this compound Reduced nucleophilicity disrupts the concerted mechanism. acs.org
Rat and Human Folylpolyglutamate Synthetase (FPGS) β,β-Difluoromethotrexate Efficient addition of the first γ-glutamate, but subsequent additions are negligible. nih.gov

Analysis of Enzyme-Mediated Transformations of this compound in Reconstituted Biological Systems

Enzyme-mediated transformations of this compound have been investigated in reconstituted biological systems to understand its metabolic fate. Cell-free systems, which are mixtures of enzymes and cofactors, provide a flexible environment for studying such transformations. frontiersin.org These systems allow for the construction of specific metabolic pathways outside of a living cell. frontiersin.org

In studies involving γ-glutamyl hydrolase (GH), a cysteine peptidase, derivatives of (4,4-difluoro)glutamyl-γ-glutamate were used as mechanistic probes. nih.gov It was observed that substrates containing 4,4-difluoroglutamate were hydrolyzed by recombinant rat and human GH at a rate at least 25-fold slower than their non-fluorinated counterparts. nih.gov This suggests that the fluorine substitution adjacent to the scissile isopeptide bond significantly hinders the enzymatic activity of GH. nih.gov The difference in hydrolysis rate was mainly attributed to a much higher Michaelis constant (Km) for the fluorinated analog, indicating a lower binding affinity to the enzyme. nih.gov

In Vitro Metabolic Stability Assessment of this compound in Cellular Models (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a compound is its susceptibility to biotransformation and is a key parameter in drug discovery. srce.hr In vitro systems such as liver microsomes and hepatocytes are commonly used to assess this stability. srce.hrresearchgate.netnih.govspringernature.comnuvisan.comevotec.comwuxiapptec.com Liver microsomes contain a high concentration of Phase I metabolizing enzymes like cytochrome P450s (CYPs), while hepatocytes contain a full complement of both Phase I and Phase II enzymes, providing a more physiologically relevant model. srce.hrevotec.comwuxiapptec.comnih.govevotec.com

Specific data on the metabolic stability of this compound in liver microsomes and hepatocytes is not extensively detailed in the provided search results. However, general principles of these assays are well-established. The stability of a test compound is determined by measuring its depletion over time when incubated with these cellular models. researchgate.netspringernature.com The results are often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hrnuvisan.com These parameters help in ranking compounds and predicting their in vivo hepatic clearance. srce.hrresearchgate.netnuvisan.comnih.govnih.gov For example, a study on the mycotoxin Beauvericin showed it was metabolically stable in human and rat liver microsomes and hepatocytes. nih.gov Such studies provide a framework for how the metabolic stability of this compound would be assessed.

Table 2: Common In Vitro Systems for Metabolic Stability Assessment

In Vitro System Key Features Types of Metabolism Studied Reference
Liver Microsomes Subcellular fractions containing endoplasmic reticulum enzymes. Primarily Phase I (e.g., CYP-mediated oxidation). Can be adapted for Phase II. srce.hrwuxiapptec.comnih.govevotec.com
Hepatocytes Intact liver cells with a full complement of metabolizing enzymes. Phase I and Phase II metabolism. srce.hrresearchgate.netevotec.comwuxiapptec.com
Liver S9 Fraction A mixture of microsomal and cytosolic fractions. Both Phase I and Phase II metabolism. nih.gov

Identification and Profiling of In Vitro Metabolites of this compound Relevant to Biochemical Pathways

The identification of metabolites is crucial for understanding the biochemical pathways a compound may enter. escientificpublishers.com In vitro systems are instrumental in producing and identifying these metabolites. escientificpublishers.com Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically used for this purpose. nih.gov

While specific metabolites of this compound from in vitro studies are not detailed in the search results, the compound's structural similarity to glutamic acid suggests potential involvement in related pathways. Glutamic acid is a central amino acid in primary metabolism, connected to the tricarboxylic acid (TCA) cycle and serving as a precursor for other amino acids like GABA, proline, and arginine. frontiersin.org It is plausible that this compound could interact with enzymes in these pathways, potentially leading to fluorinated analogs of downstream metabolites. For instance, the catabolism of GABA, derived from glutamate, involves the GABA shunt, which bypasses part of the TCA cycle. frontiersin.org

Metabolite profiling studies would aim to identify potential products of enzymatic reactions involving this compound, such as those resulting from transamination, decarboxylation, or other modifications. The identification of such metabolites would provide critical insights into how the difluoro-substitution influences its biochemical processing.

Comparative In Vitro Metabolism Studies of this compound Across Different Biological Species

Comparative in vitro metabolism studies across different species are essential for identifying a suitable animal model for preclinical development and for predicting human pharmacokinetics. evotec.comevotec.com These studies often utilize liver microsomes or hepatocytes from various species, such as humans, rats, mice, dogs, and monkeys. nuvisan.comevotec.comevotec.com

Specific comparative metabolic data for this compound across different species is not available in the provided search results. However, the principles of such studies are well-documented. For example, a study on Beauvericin investigated its metabolic stability in liver microsomes and hepatocytes from humans, rats, mice, dogs, and monkeys. nih.gov The results showed that while it was stable in human, rat, and mouse hepatocytes, its stability was lower in dog and monkey hepatocytes, indicating species-specific differences in its metabolism. nih.gov Similar comparative studies for this compound would be necessary to understand potential interspecies variations in its metabolic profile. These variations can arise from differences in the expression and activity of metabolic enzymes, such as CYPs, across species. europa.eu

Future Research Directions for 4,4 Difluoroglutamic Acid

Advancements in Novel and Sustainable Synthetic Routes for 4,4-Difluoroglutamic Acid

While several synthetic routes to this compound have been established, future research will likely focus on developing more efficient, scalable, and environmentally sustainable methods. mdpi.com Existing methods, such as the electrophilic difluorination of pyroglutamic acid derivatives or the nucleophilic addition of difluorinated synthons to chiral aldehydes, often involve multiple steps and the use of hazardous reagents. nih.govnih.govnih.gov

Future advancements are anticipated in the following areas:

Biocatalysis: The use of enzymes to catalyze key fluorination or bond-forming steps could offer a highly selective and environmentally benign alternative to traditional chemical methods. Exploring enzymes that can tolerate fluorinated substrates or engineering new enzymes for this purpose represents a significant research frontier.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could enhance safety, improve reaction control, and facilitate scalability. This approach is particularly advantageous for handling hazardous fluorinating agents.

Late-Stage Fluorination: Research into methods for the late-stage introduction of the difluoro group onto complex glutamic acid derivatives or even peptides would be highly valuable. rsc.org This strategy allows for the rapid generation of analogues for biological screening.

Synthetic StrategyPotential AdvancementsSustainability Impact
Catalytic Methods Development of enantioselective transition-metal or organocatalysts.Higher atom economy, reduced waste from chiral resolutions.
Biocatalysis Engineering enzymes for selective C-F bond formation.Use of renewable resources, mild reaction conditions, high selectivity.
Flow Chemistry Integration of multi-step syntheses into continuous flow systems.Improved safety, better process control, easier scalability.
Late-Stage Fluorination Photoredox or electrochemical methods for C-H fluorination.Increased synthetic efficiency for creating diverse analogues.

Exploration of Emerging Biological Applications of this compound as Advanced Molecular Probes

The introduction of fluorine into amino acids provides a powerful tool for studying biological systems. researchgate.net The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy with no background signal in biological systems. mdpi.com Future research will leverage these properties to develop this compound as a sophisticated molecular probe.

Key areas of exploration include:

¹⁹F NMR Spectroscopy: Incorporating this compound into peptides or proteins that interact with glutamate-binding proteins can provide detailed information about the local environment. Changes in the ¹⁹F NMR chemical shift can report on binding events, conformational changes, and protein-ligand interactions in real-time. researchgate.net

Enzyme Mechanism Probes: As a glutamate (B1630785) analogue, this compound can be used to investigate the mechanisms of enzymes that process glutamic acid, such as glutamine synthetase or glutamate decarboxylase. nih.gov The electron-withdrawing nature of the difluoro group can alter the pKa of adjacent groups, potentially trapping enzymatic intermediates or acting as a mechanism-based inhibitor.

Positron Emission Tomography (PET) Imaging: Radiolabeling this compound with fluorine-18 (¹⁸F) would create a valuable PET imaging agent. This could be used to visualize and quantify the activity of glutamate-dependent pathways in vivo, with potential applications in oncology and neuroscience.

Application AreaTechniqueInformation Gained
Protein-Ligand Interactions ¹⁹F NMR SpectroscopyBinding affinity, conformational changes, local environment polarity.
Enzyme Kinetics Enzyme AssaysMechanism of action, identification of inhibitors, trapping of intermediates.
In Vivo Imaging Positron Emission Tomography (PET)Localization and quantification of glutamate metabolic activity.

Development of Advanced Computational Modeling for Predicting Structure-Activity Relationships of this compound Analogues

Computational modeling is an indispensable tool in modern drug discovery and chemical biology. mdpi.com For fluorinated molecules, accurate predictive models are crucial for understanding their behavior and designing new compounds with desired properties. Future research will focus on creating and refining computational methods specifically for this compound and its derivatives.

Priorities in this area include:

Force Field Parameterization: Developing accurate force field parameters for fluorinated amino acids is essential for reliable molecular dynamics (MD) simulations. nih.gov Specific parameters for the difluoromethylene group in the context of the glutamate side chain will allow for precise modeling of its conformational preferences and interactions within a protein binding pocket.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be employed to study enzymatic reactions involving this compound with high accuracy. This approach can elucidate how the difluoro group affects transition states and reaction barriers, providing insights for the design of potent enzyme inhibitors.

Structure-Activity Relationship (SAR) Models: By combining computational predictions with experimental data, machine learning models can be developed to predict the biological activity of novel this compound analogues. researchgate.net These models can rapidly screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Modeling TechniqueResearch GoalPredicted Properties
Molecular Dynamics (MD) Simulate protein-ligand complexes.Binding modes, conformational stability, solvent interactions.
QM/MM Investigate enzyme mechanisms.Reaction pathways, transition state energies, electronic effects.
Machine Learning/AI Develop predictive SAR models.Biological activity, binding affinity, pharmacokinetic properties.

Strategic Integration of this compound into Novel Chemical Biology Tools and Methodologies

The unique properties of this compound can be harnessed to create novel tools for chemical biology. rsc.org Its integration into peptides and proteins can modulate their structure and function in predictable ways, opening up new avenues for research. nih.gov

Future directions for integration include:

Peptide and Protein Engineering: The incorporation of this compound can enhance the metabolic stability of peptides by blocking enzymatic degradation at the γ-position. nih.govnih.gov Furthermore, the polar C-F bonds can be used to fine-tune non-covalent interactions, potentially stabilizing specific protein folds or modulating protein-protein interactions. nih.gov

Conformational Control: The steric bulk and stereoelectronic effects of the difluoro group can be used to restrict the conformational freedom of the glutamate side chain. This can be used to design peptides that are pre-organized for binding to a specific target, thereby increasing affinity and selectivity.

Development of Bioactive Peptides: By replacing glutamate residues in known bioactive peptides with this compound, new analogues with improved properties can be generated. researchgate.net This "fluorine editing" approach is a powerful strategy in drug-candidate optimization to enhance potency, stability, and bioavailability. researchgate.netnih.gov

Q & A

Basic: What are the key synthetic strategies for enantioselective synthesis of 4,4-difluoroglutamic acid?

The chemo-enzymatic approach is a robust method for synthesizing enantiopure this compound. Key steps include:

  • Reformatsky reaction : Activated zinc (with CeCl₃) couples chlorodifluoroacetate with an aldehyde to form β-hydroxy esters. This step avoids thermal runaway risks observed in earlier methods .
  • Enzymatic resolution : Commercial thioesterase enzymes (e.g., from Streptomyces) selectively hydrolyze methyl or tert-butyl esters of racemic intermediates, achieving >99% enantiomeric excess (ee). Optimal conditions include 60:40 DMSO/water buffer and 37°C .
  • Orthogonal protection : TMSCHN₂ or LiOH selectively deprotects methyl esters, while tert-butyl esters remain intact, enabling peptide coupling .

Table 1 : Key reaction parameters for enzymatic resolution

ParameterOptimal Value
Solvent ratio60:40 DMSO/H₂O
Enzyme loading73 U/mmol substrate
Reaction time20 hours
Stereoselectivity>90% ee

Advanced: How do fluorination patterns influence the Brønsted acidity and catalytic activity of this compound?

The 4,4-difluoro substitution enhances acidity via electron-withdrawing effects, lowering the pKa by ~1.5 units compared to glutamic acid. This property is critical in Brønsted acid catalysis:

  • Baeyer-Villiger oxidation : this compound catalysts improved yields of lactones from 28% (glutamic acid) to 79% under identical conditions (CDCl₃, H₂O₂) .
  • Transfer hydrogenation : Catalyzed reduction of indoles to tetrahydroquinolines increased from 20% to 68% yield .
  • Mechanistic insight : Fluorine’s inductive effect stabilizes transient peracid intermediates in oxidation reactions, accelerating rate-limiting steps .

Basic: What analytical methods validate the enantiopurity and structural integrity of synthetic this compound?

  • NMR spectroscopy : ¹⁹F NMR distinguishes diastereomers via coupling constants (e.g., JCF = 32.3 Hz for C-F bonds) .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC), with UV detection at 215 nm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 210.05 Da) and fragmentation patterns .

Advanced: How can contradictory data on ester hydrolysis regioselectivity be resolved during synthesis?

Contradictions arise from competing hydrolysis pathways of methyl vs. tert-butyl esters:

  • Methyl esters : Hydrolyzed selectively using TMSOH (trimethyltin hydroxide) without epimerization, yielding >95% regioselectivity .
  • tert-Butyl esters : Require harsher conditions (e.g., TFA/H₂O), but fluorination at C4 destabilizes the ester, making it more labile than non-fluorinated analogs .
    Mitigation strategy : Use orthogonal protecting groups (e.g., Cbz for amines, tert-butyl for carboxylates) and monitor reaction progress via TLC (Rf = 0.62 in 2:1 hexane/EtOAc) .

Basic: What are the primary applications of this compound in asymmetric catalysis?

  • Peptide-based catalysts : Incorporation into oligopeptides creates chiral microenvironments for enantioselective transformations (e.g., epoxidations, aldol reactions) .
  • Organocatalysis : The enhanced acidity enables protonation of carbonyls in Diels-Alder reactions, achieving up to 90% ee in model systems .

Advanced: What challenges arise in scaling up the synthesis of orthogonally protected this compound?

  • Reformatsky reaction scalability : Early methods required strict temperature control (<60°C) to prevent exothermic side reactions. Adding CeCl₃ as a zinc activator allows safer scaling (53% yield at 25°C) .
  • Chromatography minimization : Only four chromatographic steps are needed in the 12-step synthesis. Key intermediates (e.g., nitrobutanamide) crystallize directly from ether, reducing purification demands .
  • Enzyme stability : Thioesterase activity drops >50% at >50°C, necessitating lower temperatures and higher enzyme loads for large batches .

Basic: How does fluorination impact the physicochemical properties of this compound?

  • Lipophilicity : LogP increases by ~0.8 compared to glutamic acid, enhancing membrane permeability in cellular assays .
  • Solubility : Aqueous solubility decreases (2.1 mg/mL vs. 8.5 mg/mL for glutamic acid), necessitating DMSO co-solvents for biochemical studies .

Advanced: What strategies optimize the kinetic resolution of racemic intermediates?

  • Solvent engineering : DMSO preserves enzyme activity while solubilizing hydrophobic substrates. A 60:40 DMSO/water ratio maximizes enantioselectivity .
  • Substrate tuning : Methyl esters hydrolyze 3× faster than tert-butyl esters, enabling selective enrichment of (R)- or (S)-enantiomers .
  • Temperature modulation : Lower temperatures (25°C vs. 37°C) improve ee by 5–10% but require longer reaction times (48 vs. 20 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.